molecular formula C20H19N B3043001 (R)-(+)-1,2,2-Triphenylethylamine CAS No. 698999-18-7

(R)-(+)-1,2,2-Triphenylethylamine

Cat. No. B3043001
CAS RN: 698999-18-7
M. Wt: 273.4 g/mol
InChI Key: NDCGGZYGIWLSAT-FQEVSTJZSA-N
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Description

(R)-(+)-1,2,2-Triphenylethylamine, commonly known as R-TPA, is a chiral amine that has been widely used in various scientific research applications. This compound is a derivative of phenylethylamine and is known for its unique properties, such as its ability to act as a chiral auxiliary in organic synthesis and its potential as a therapeutic agent.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Research Chemicals: Substances with a diphenylethylamine nucleus, such as (R)-(+)-1,2,2-triphenylethylamine, have been explored in the synthesis of dissociative agents sold as 'research chemicals'. These substances are structurally diverse and offer potential for drug discovery. Analytical characterizations like high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are employed in their synthesis and study (Wallach et al., 2015).

Chemical Rearrangements and Reactions

  • Thermal Decomposition Studies: Research has been conducted on the thermal decomposition of N-acetyl-N-nitroso-1,2,2-triphenylethylamine. These studies involve kinetic analyses and examination of product distributions, contributing to the understanding of reaction mechanisms and structural transformations (Collins et al., 1961).

Material Science and Photophysics

  • Optical Property Investigations: The study of optical properties such as aggregation-induced emission enhancement and circular dichroism is a significant application of triphenylethylamine derivatives. These studies contribute to the design of optically active materials, potentially useful in various fields, including material sciences and sensor technology (Liang et al., 2016).

Organic Chemistry and Ligand Design

  • Ligand Synthesis for Catalytic Reactions: (R)-(+)-1,2,2-Triphenylethylamine derivatives are used in the synthesis of ligands for catalytic reactions. These ligands play crucial roles in enantioselective synthesis and chemical transformations, highlighting the compound's utility in advanced organic synthesis and catalysis (Solà et al., 1998).

Sensor Development

  • Chemosensor Development: Triphenylethylamine derivatives have been explored for their potential in developing chemosensors, especially for the detection of metal ions like copper. These compounds' unique photophysical properties make them suitable for applications in environmental monitoring and analytical chemistry (Mahapatra et al., 2011).

properties

IUPAC Name

(1R)-1,2,2-triphenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,21H2/t20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCGGZYGIWLSAT-FQEVSTJZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1,2,2-Triphenylethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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